3,5-Diiodosalicylic acid

描述

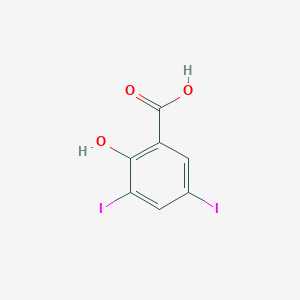

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZVWQPHNWDCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-17-8 (mono-hydrochloride salt), 653-14-5 (mono-lithium salt) | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059636 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-91-5, 1321-04-6 | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1496OH15B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Diiodosalicylic Acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic (B10762653) acid.[1][2] This synthetic organic compound is notable for its structure, which features a benzene (B151609) ring substituted with two iodine atoms, a hydroxyl group, and a carboxylic acid group.[3] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the veterinary field, and is also investigated for its own biological activities.[4]

Historically, halogenated salicylates have been explored for their antimicrobial properties.[5] More recently, 3,5-DISA has gained attention as a metabolite of aspirin (B1665792) and for its activity as an agonist at the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation and metabolic regulation.[1] This guide provides an in-depth overview of the fundamental chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and visualizations of its synthetic and biological pathways.

Core Properties of this compound

The core properties of 3,5-DISA are summarized below, providing essential data for laboratory and developmental use.

Physical and Chemical Properties

3,5-DISA typically appears as a white to off-white, beige, or cream-colored crystalline powder.[3][4][6]

| Property | Value | Reference(s) |

| Appearance | White to off-white/beige/grey crystalline powder | [3][4][6] |

| Melting Point | 220-236 °C (with decomposition) | [4][7][8] |

| Boiling Point | 380.8 °C at 760 mmHg | [7] |

| Density | 2.697 g/cm³ | [6] |

| pKa | 2.07 ± 0.14 (Predicted) | [9] |

| Flash Point | 184.1 °C | [7] |

| Refractive Index | 1.784 | [7] |

Identifiers and Molecular Data

| Identifier | Value | Reference(s) |

| CAS Number | 133-91-5 | [2][3][10] |

| Molecular Formula | C₇H₄I₂O₃ | [2][3][10] |

| Molecular Weight | 389.91 g/mol | [2][10] |

| IUPAC Name | 2-Hydroxy-3,5-diiodobenzoic acid | [2] |

| Synonyms | Diiodosalicylic acid, 3,5-Diiodo-2-hydroxybenzoic acid | [2][3][10] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)O)I)I | [2] |

| InChI Key | DHZVWQPHNWDCFS-UHFFFAOYSA-N | [2] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble (0.02 g/100 mL at 25 °C) | [6][7] |

| Alcohol (Ethanol) | Freely soluble | [2] |

| Ether | Freely soluble | [2] |

| Acetone (B3395972) | Soluble | [5][9] |

| Chloroform | Practically insoluble | [2] |

| Benzene | Practically insoluble | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5] |

Pharmacological and Biological Activities

This compound is primarily recognized as a key building block in pharmaceutical manufacturing. However, it also possesses intrinsic biological activities that are a subject of ongoing research.

Role as a Pharmaceutical Intermediate

The most significant application of 3,5-DISA is as a precursor for the synthesis of anthelmintic (anti-parasitic) veterinary drugs.[4] It is the starting material for producing salicylanilide (B1680751) compounds such as:

-

Closantel : Used to treat parasitic infections in sheep and cattle.[4]

-

Rafoxanide : A potent flukicide used in veterinary medicine.[11]

The presence of iodine atoms in the molecule is critical for the biological activity of these downstream APIs.

GPR35 Agonist Activity

This compound is an agonist for the G protein-coupled receptor 35 (GPR35).[1] GPR35 is considered an orphan receptor, as its endogenous ligands are not fully characterized, though kynurenic acid is a proposed candidate.[12] This receptor is highly expressed in the gastrointestinal tract and on immune cells.[12] GPR35 activation is linked to various signaling pathways, including the activation of extracellular signal-regulated kinase (ERK) and interactions with β-arrestin.[11] Its involvement in inflammation suggests that GPR35 agonists could be potential therapeutic targets.[13]

Other Potential Activities

-

Anti-inflammatory and Antimicrobial Effects : As a derivative of salicylic acid, 3,5-DISA is suggested to have potential anti-inflammatory and antimicrobial properties, though detailed mechanistic studies are limited.[3] The anti-inflammatory action may be partly explained by its agonist activity at GPR35.[13]

-

Metabolite of Aspirin : 3,5-DISA has been identified as a metabolite of aspirin, which may contribute to the overall pharmacological profile of this widely used drug.[1]

Experimental Protocols

Synthesis of this compound

Multiple methods for the synthesis of 3,5-DISA have been reported, commonly involving the electrophilic iodination of salicylic acid.[7] A well-established laboratory-scale protocol is adapted from Organic Syntheses.[7]

Materials:

-

Salicylic acid (0.18 mole, 25 g)

-

Glacial acetic acid (390 cc total)

-

Iodine monochloride (ICl) (0.38 mole, 62 g)

-

Acetone (100 cc)

-

Deionized water

-

2 L beaker with mechanical stirrer, Büchner funnel, filter flask, hot plate

Procedure:

-

Dissolution : Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2 L beaker equipped with a mechanical stirrer.

-

Addition of Iodinating Agent : While stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 cc of glacial acetic acid.

-

Precipitation : Add 725 cc of water to the mixture. A yellow precipitate of this compound will form.

-

Heating : Gradually heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for approximately 20 minutes. The total heating period should be around 40 minutes.

-

Cooling and Filtration : Cool the mixture to room temperature. Collect the precipitate by filtration using a Büchner funnel.

-

Washing : Wash the filter cake first with a small amount of acetic acid and then thoroughly with water.

-

Recrystallization (Purification) : Dissolve the crude solid (approx. 75 g) in 100 cc of warm acetone and filter by gravity to remove any insoluble impurities.

-

Final Precipitation : Slowly add 400 cc of water to the acetone filtrate while shaking. A fine, flocculent precipitate will form.

-

Final Collection and Drying : Filter the purified product by suction, wash with water, and dry thoroughly. The expected yield is 91–92%.[7]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Purity assessment of 3,5-DISA is commonly performed using reverse-phase HPLC. While specific, validated methods are often proprietary, a general protocol can be outlined based on standard practices for analyzing aromatic carboxylic acids.

Instrumentation & Conditions:

-

HPLC System : A standard system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection : UV detection at a wavelength around 254 nm.

-

Sample Preparation : Dissolve a precisely weighed sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration.

-

Analysis : Inject the sample and compare the peak area of 3,5-DISA against a reference standard to determine purity, typically specified as ≥98% or ≥99%.[4]

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.

-

Handling : Avoid breathing dust. Use in a well-ventilated area or under a fume hood.

-

Storage : Store in a tightly closed container in a cool, dry place.[7]

Conclusion

This compound is a compound of significant interest in both industrial and research settings. Its primary value lies in its role as an indispensable intermediate for synthesizing important veterinary pharmaceuticals. Furthermore, its emerging profile as a GPR35 agonist opens new avenues for research into its potential anti-inflammatory and metabolic modulatory effects. The detailed properties and protocols provided in this guide offer a foundational resource for professionals engaged in drug discovery, process chemistry, and biomedical research.

References

- 1. This compound | 133-91-5 [chemicalbook.com]

- 2. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]

- 4. calibrechem.com [calibrechem.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. [PDF] GPR35 acts a dual role and therapeutic target in inflammation | Semantic Scholar [semanticscholar.org]

- 8. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G-protein coupled receptor 35 (GPR35) regulates the colonic epithelial cell response to enterotoxigenic Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Diiodosalicylic Acid: Chemical Structure, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid is a halogenated derivative of salicylic (B10762653) acid. This white to off-white crystalline powder holds significance as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the veterinary field. Its chemical structure, characterized by the presence of two iodine atoms on the benzene (B151609) ring, imparts unique properties that are leveraged in organic synthesis and biological applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and in-depth analysis of this compound, including detailed experimental protocols and an exploration of its biological activity as an agonist of the G protein-coupled receptor 35 (GPR35).

Chemical Structure and Properties

This compound is systematically named 2-Hydroxy-3,5-diiodobenzoic acid. The molecule consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and two iodine atoms at positions 3 and 5 relative to the carboxylic acid group.

Chemical Structure Diagram

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Hydroxy-3,5-diiodobenzoic acid | [1] |

| CAS Number | 133-91-5 | [2] |

| Molecular Formula | C₇H₄I₂O₃ | [2] |

| Molecular Weight | 389.91 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 220-230 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), ether, and acetone (B3395972) | [4][5] |

| pKa | Not readily available |

Synthesis

This compound is typically synthesized through the electrophilic iodination of salicylic acid. Several methods have been reported, with variations in the iodinating agent and reaction conditions.

Synthesis Workflow

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis using Iodine Monochloride

This protocol is adapted from a well-established method for the synthesis of this compound.[6]

Materials:

-

Salicylic acid

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Acetone

-

Distilled water

-

Mechanical stirrer

-

Heating plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker equipped with a mechanical stirrer, dissolve salicylic acid in glacial acetic acid.

-

With continuous stirring, add a solution of iodine monochloride in glacial acetic acid to the salicylic acid solution.

-

Add water to the reaction mixture to induce the precipitation of a yellow solid.

-

Gradually heat the mixture to approximately 80°C while stirring and maintain this temperature for about 20 minutes. The total heating period should be around 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold glacial acetic acid, followed by a thorough wash with distilled water.

-

For purification, dissolve the crude product in warm acetone and filter to remove any insoluble impurities.

-

Slowly add water to the acetone filtrate with shaking to reprecipitate the purified this compound.

-

Collect the purified product by vacuum filtration, wash with distilled water, and dry thoroughly.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of this compound, ensuring its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for monitoring the progress of its synthesis.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation from impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance, which can be determined from its UV-Vis spectrum (e.g., around 300-310 nm).

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) to a concentration within the linear range of the detector.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Typical Spectrum: The ¹H NMR spectrum is expected to show two aromatic protons as singlets or doublets with a small coupling constant, in addition to the acidic protons of the hydroxyl and carboxylic acid groups, which may appear as broad singlets. The chemical shifts will be downfield due to the deshielding effects of the iodine atoms and the carboxylic acid group.

¹³C NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Typical Spectrum: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the iodine atoms will be significantly affected.

| Spectroscopic Data | Observed Values |

| ¹H NMR (DMSO-d₆) | Aromatic Protons: ~8.0-8.5 ppm; OH and COOH protons: broad signals |

| ¹³C NMR (DMSO-d₆) | Aromatic Carbons: ~90-160 ppm; Carboxylic Carbon: ~170 ppm |

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Interpretation: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic ring.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| O-H (Carboxylic Acid) | Broad band, ~2500-3300 |

| O-H (Phenol) | ~3200-3600 |

| C=O (Carboxylic Acid) | ~1680-1710 |

| C=C (Aromatic) | ~1450-1600 |

| C-I | ~500-600 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Experimental Protocol:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Procedure: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) can be used for quantitative measurements based on the Beer-Lambert law. Salicylic acid derivatives typically show strong absorbance in the UV region.

Melting Point Determination

The melting point is a crucial physical property for the identification and purity assessment of this compound.

Experimental Protocol:

-

Instrumentation: A melting point apparatus (capillary or hot-stage).

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is increased gradually. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[7][8][9][10][11] A sharp melting point range is indicative of a pure compound.

Biological Activity: GPR35 Agonism

Recent research has identified this compound as an agonist for the G protein-coupled receptor 35 (GPR35).[12] GPR35 is an orphan receptor, meaning its endogenous ligand is not definitively known, and it is expressed in various tissues, including immune cells and the gastrointestinal tract.[11] The activation of GPR35 can trigger complex downstream signaling cascades with both pro- and anti-inflammatory effects, making it a potential therapeutic target.[7][8]

GPR35 Signaling Pathways

The signaling pathways activated by GPR35 agonists like this compound are multifaceted and can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.

Caption: Simplified GPR35 Signaling Pathways.

The activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which can have anti-inflammatory consequences. Conversely, coupling to other G proteins can activate phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C, which can mediate pro-inflammatory responses. The β-arrestin pathway, which is activated upon agonist binding and receptor phosphorylation, can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, which can have diverse cellular effects, including both pro- and anti-inflammatory outcomes depending on the cellular context.[7][8]

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of anthelmintic drugs for veterinary use, most notably closantel.[3][4] Its role as a GPR35 agonist also opens up avenues for its use in research to probe the function of this receptor and to serve as a lead compound for the development of novel therapeutics targeting GPR35-mediated pathways in inflammatory diseases and potentially other conditions.

Conclusion

This compound is a well-characterized molecule with established synthetic routes and a growing body of knowledge regarding its analytical characterization and biological activity. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and a comprehensive suite of analytical methodologies. The elucidation of its role as a GPR35 agonist has unveiled a new dimension to its biological significance, positioning it as a valuable tool for researchers in pharmacology and drug development. The detailed protocols and data presented herein are intended to serve as a valuable resource for scientists working with this important chemical entity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound [drugfuture.com]

- 5. Page loading... [guidechem.com]

- 6. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. rsc.org [rsc.org]

Synthesis of 3,5-diiodosalicylic acid from salicylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,5-diiodosalicylic acid from salicylic (B10762653) acid, a crucial transformation for the development of various pharmaceutical compounds. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and key quantitative data, offering a comprehensive resource for laboratory and developmental applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drugs rafoxanide (B1680503) and closantel.[1][2] It is also utilized in the study of biological systems and as a reagent in organic synthesis.[3][4] The synthesis of this compound from salicylic acid is a classic example of electrophilic aromatic substitution, where the hydroxyl and carboxyl groups of salicylic acid direct the incoming iodine substituents to the 3 and 5 positions of the benzene (B151609) ring. This guide will explore the most common and effective methods for this iodination reaction.

Synthetic Methodologies

The primary methods for the synthesis of this compound from salicylic acid involve direct iodination using an iodinating agent in a suitable solvent. The most frequently employed methods include:

-

Iodination with Iodine Monochloride (ICl): This is a highly effective method that typically provides high yields and purity.[1][5] The reaction is generally carried out in glacial acetic acid.

-

Iodination with Elemental Iodine (I₂): This method often requires an oxidizing agent, such as hydrogen peroxide or potassium iodate (B108269), to generate the electrophilic iodine species in situ.[6][7][8] Solvents such as ethanol (B145695) or aqueous solutions are commonly used.

-

Other Iodinating Agents: Other reagents like N-iodosuccinimide or a combination of an iodide salt and an oxidizing agent have also been reported, though they are less common for this specific transformation.[2]

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of salicylic acid is a strong activating group, directing the electrophilic iodine to the ortho and para positions. Due to steric hindrance from the carboxylic acid group, iodination occurs at the C3 and C5 positions.

Reaction Pathway

Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.

General Experimental Workflow

The typical workflow for the synthesis and purification of this compound is outlined below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of this compound using two common methods.

Method 1: Iodination using Iodine Monochloride

This protocol is adapted from a well-established procedure and is known for its high yield.[5]

Materials:

-

Salicylic acid

-

Iodine monochloride (ICl)

-

Glacial acetic acid

-

Deionized water

-

5% Sodium sulfite (B76179) solution (optional)

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 25 g (0.18 mol) of salicylic acid in 225 mL of glacial acetic acid. Gentle warming may be required.

-

In a separate beaker, prepare a solution of 62 g (0.38 mol) of iodine monochloride in 165 mL of glacial acetic acid.

-

With continuous stirring, add the iodine monochloride solution to the salicylic acid solution.

-

To the reaction mixture, add 725 mL of water. A yellow precipitate of this compound will form.

-

Gradually heat the mixture to 80°C with stirring and maintain this temperature for approximately 20 minutes. The total heating time should be around 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration using a Büchner funnel and wash it sequentially with a small amount of acetic acid and then with water.

-

For purification, dissolve the crude product in a minimal amount of warm acetone (approximately 100 mL) and filter to remove any insoluble impurities.

-

Slowly add 400 mL of water to the filtrate with shaking to induce recrystallization.

-

Collect the fine, flocculent precipitate by suction filtration, wash with water, and dry to obtain the final product. If free iodine is present, a wash with a 5% sodium sulfite solution can be performed before the final water wash.[5]

Method 2: Iodination using Elemental Iodine and an Oxidant

This method avoids the use of the more corrosive iodine monochloride.

Materials:

-

Salicylic acid

-

Iodine (I₂)

-

Potassium iodate (KIO₃) or Hydrogen Peroxide (H₂O₂)

-

Ethanol or other suitable polar solvent

-

Deionized water

-

Sodium bisulfite or sodium thiosulfate (B1220275) solution

Procedure:

-

Dissolve salicylic acid in ethanol in a reaction flask.

-

Add elemental iodine to the solution.

-

Slowly add an aqueous solution of the oxidizing agent (e.g., potassium iodate or hydrogen peroxide) to the reaction mixture with stirring.

-

Heat the reaction mixture at a controlled temperature, typically between 40-60°C, for a specified period (e.g., 1-20 hours), monitoring the reaction progress by a suitable method like TLC.[1][2][7]

-

After the reaction is complete, cool the mixture and add a large volume of water to precipitate the crude product.

-

Filter the crude product and wash it with water.

-

To remove any unreacted iodine, wash the filter cake with a dilute solution of sodium bisulfite or sodium thiosulfate until the color of the filtrate is no longer brown.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an acetone/water mixture.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

| Parameter | Salicylic Acid | This compound |

| Molar Mass ( g/mol ) | 138.12 | 389.91[9] |

| Melting Point (°C) | 159 - 160 | 230 - 236[5][6] |

| Appearance | White crystalline solid | White to off-white crystalline solid[4][7] |

| Solubility | Sparingly soluble in water, soluble in ethanol, acetone | Sparingly soluble in water, soluble in ethanol, acetone, DMSO[7] |

Table 1: Physical Properties of Reactant and Product.

| Method | Iodinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (HPLC) | Reference |

| 1 | Iodine Monochloride | Glacial Acetic Acid | 80 | 40 min | 91 - 92 | >98% | [5] |

| 2 | Iodine / Ferrate | Polar Solvent | 20 - 150 | 1 - 20 h | 93 - 97 | 97 - 98% | [2] |

| 3 | Iodine / H₂O₂ | Ethanol | Not specified | Not specified | 96.7 | 97.7% | [2] |

| 4 | Elemental Iodine | Ethanol | Not specified | Not specified | up to 98.5 | >99.5% | [6][10] |

Table 2: Comparison of Synthetic Methods and Yields.

Safety and Handling

-

Salicylic acid: Can cause skin irritation. Avoid inhalation of dust.

-

Iodine monochloride: Highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Iodine: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Glacial acetic acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

-

This compound: May be harmful if swallowed. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from salicylic acid is a well-documented and efficient process. The choice of method often depends on the available reagents, desired scale, and safety considerations. The iodine monochloride method consistently provides high yields, while methods employing elemental iodine with an oxidant offer a less corrosive alternative. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably synthesize this important pharmaceutical intermediate for their developmental needs.

References

- 1. This compound|Pharmaceutical Intermediate [benchchem.com]

- 2. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

- 3. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103787876A - Synthesis method of medical intermediate this compound - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. CN107513014A - A kind of salicylic acid-iodine complex compound, preparation method and application - Google Patents [patents.google.com]

- 9. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to 3,5-Diiodosalicylic Acid (CAS: 133-91-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Diiodosalicylic acid (CAS: 133-91-5), a halogenated derivative of salicylic (B10762653) acid. This document details its physicochemical properties, spectral data, and synthesis methodologies. It further explores its applications in pharmaceutical research and drug development, with a focus on its role as a key intermediate and its biological activities, including its function as a GPR35 agonist. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate practical application in a research setting.

Chemical and Physical Properties

This compound, also known as 2-Hydroxy-3,5-diiodobenzoic acid, is a white to off-white crystalline solid.[1] Its structure consists of a salicylic acid core with two iodine atoms substituted at the 3 and 5 positions of the benzene (B151609) ring. This substitution significantly influences its chemical reactivity and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 133-91-5 | [2] |

| Molecular Formula | C₇H₄I₂O₃ | [2] |

| Molecular Weight | 389.91 g/mol | [2] |

| Melting Point | 220-230 °C (decomposes) | [3] |

| Boiling Point | 380.8 °C at 760 mmHg | [3] |

| Density | 2.7 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; freely soluble in alcohol and ether. | [2] |

| Appearance | Colorless, odorless needles or slightly yellow crystalline powder. | [2] |

Spectral Data

The structural features of this compound have been characterized using various spectroscopic techniques.

| Technique | Observed Peaks / Data | Reference(s) |

| ¹H NMR | Spectra available, specific chemical shifts require database access. | [4] |

| ¹³C NMR | Spectra available, specific chemical shifts require database access. | [4] |

| Infrared (IR) Spectroscopy | Spectra available, specific absorption bands require database access. | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 390. Major fragments at m/z 372 [M-H₂O]⁺, and others resulting from decarboxylation and loss of iodine. | [5][6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Iodination using Iodine Monochloride

This method is adapted from Organic Syntheses.[1]

Reaction:

Caption: Synthesis of this compound from Salicylic acid.

Experimental Protocol:

-

Dissolve 25 g (0.18 mole) of salicylic acid in 225 mL of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

-

With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165 mL of glacial acetic acid.

-

Add 725 mL of water to the mixture. A yellow precipitate of this compound will form.

-

Gradually heat the reaction mixture to 80°C with stirring and maintain this temperature for approximately 20 minutes. The total heating period should be about 40 minutes.

-

Cool the mixture to room temperature.

-

Filter the precipitate using a Büchner funnel and wash it sequentially with acetic acid and then with water.

-

Dissolve the crude product (approximately 75 g) in 100 mL of warm acetone (B3395972) and filter by gravity.

-

Slowly add 400 mL of water to the filtrate with shaking to precipitate the purified product.

-

Filter the fine, flocculent precipitate by suction, wash with water, and dry. The expected yield is 64-64.5 g (91-92%).[1]

Method 2: Iodination using Iodine and Hydrogen Peroxide

This method is based on a patented industrial synthesis process.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

In a 1000L iodination kettle, add 400L of 80% ethanol solution.

-

With stirring, add 100 kg (724 mol) of salicylic acid in batches.

-

Add 25 kg of 36.5% hydrochloric acid.

-

Slowly heat the mixture to 51°C.

-

Begin the dropwise addition of an iodine-ethanol solution (184 kg iodine in 92L of 95% ethanol).

-

Simultaneously, begin the dropwise addition of 98.5 kg of 27.5% hydrogen peroxide.

-

Maintain the reaction under reflux conditions (around 58-83°C) for approximately 4 hours after the additions are complete.

-

Monitor the reaction completion by TLC.

-

Cool the reaction mixture to induce crystallization.

-

The crystallized product is then centrifuged, washed, and dried to yield this compound.[2]

Applications in Drug Development and Research

This compound serves as a versatile building block and a biologically active molecule in its own right.

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceuticals, including the anthelmintic drug Rafoxanide and other salicylanilide (B1680751) derivatives.[4]

-

Thyroid-Related Drug Development: Due to its iodine content, it is a precursor in the development of drugs targeting thyroid-related disorders.[7]

-

Analytical Reagent: It is employed as a reagent in analytical chemistry.[7]

-

GPR35 Agonist: this compound is a known agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation and metabolic regulation.[8]

Biological Activities and Signaling Pathways

GPR35 Signaling Pathway

This compound activates GPR35, which can couple to multiple G protein subtypes, leading to diverse downstream signaling events. The primary signaling pathways involve Gαi/o, Gα12/13, and β-arrestin recruitment, which can mediate both pro- and anti-inflammatory responses depending on the cellular context.

Caption: GPR35 signaling pathways activated by this compound.

Antimicrobial and Antioxidant Activity

Derivatives of this compound have been investigated for their antimicrobial and antioxidant properties.[7]

Experimental Protocols for Biological Assays

GPR35 Agonist Activity: β-Arrestin Recruitment Assay

This protocol is a generalized method for measuring β-arrestin recruitment upon GPR35 activation.

Experimental Workflow:

Caption: Workflow for a β-arrestin recruitment assay.

Protocol:

-

Cell Plating: Seed cells stably co-expressing a tagged GPR35 receptor and a β-arrestin-enzyme fragment fusion protein into 96-well or 384-well microplates.

-

Incubation: Incubate the cell plates overnight at 37°C in a humidified CO₂ incubator.

-

Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the compound dilutions to the cell plate.

-

Incubation: Incubate the plates for 60-90 minutes at 37°C.

-

Detection: Add a chemiluminescent substrate for the enzyme fragment complementation system.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Data Acquisition: Measure the luminescent signal using a plate reader. An increase in signal intensity corresponds to β-arrestin recruitment to the activated GPR35 receptor.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant capacity.

Protocol:

-

DPPH Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[9] It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood.[10]

Conclusion

This compound is a valuable compound for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its utility as a synthetic intermediate and its intrinsic biological activity as a GPR35 agonist make it a subject of continued research interest. The data and protocols presented in this guide are intended to support and facilitate further investigation into the properties and applications of this versatile molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis method of medical intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. This compound|Pharmaceutical Intermediate [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of 3,5-Diiodosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic (B10762653) acid, characterized by iodine atoms at the 3 and 5 positions of the benzene (B151609) ring.[1][2] Its chemical structure, C₇H₄I₂O₃, gives it a molecular weight of 389.91 g/mol .[1][3][4][5] This compound typically appears as a white to off-white crystalline solid with a melting point in the range of 220-235°C.[1][4] While sparingly soluble in water, it shows better solubility in organic solvents like ethanol (B145695) and acetone.[2][6]

Historically investigated for antimicrobial properties, 3,5-DISA has emerged as a molecule of significant interest in medicinal chemistry and drug development.[6][7] Its applications range from being a crucial intermediate in the synthesis of veterinary antiparasitic drugs like Closantel and Rafoxanide to a powerful agent in preventing protein aggregation in amyloid diseases.[8][9] This guide provides a comprehensive overview of its key biological activities, supported by quantitative data, experimental protocols, and pathway visualizations.

Interaction with Transport Proteins

The ability of 3,5-DISA to bind to major transport proteins like transthyretin and serum albumin is central to its therapeutic potential and pharmacokinetic profile.

Transthyretin (TTR) Stabilization

Transthyretin (TTR) is a homotetrameric protein found in plasma that is associated with amyloid diseases such as senile systemic amyloidosis and familial amyloidotic polyneuropathy.[10][11] The disease pathology involves the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[10][11]

3,5-DISA has been identified as a potent inhibitor of TTR amyloidogenesis.[1][12] It functions by binding to the thyroxine-binding pockets within the central channel of the TTR tetramer.[1][10] This binding stabilizes the native tetrameric conformation, preventing its dissociation into amyloidogenic monomers. The presence of iodine atoms is crucial for this high-affinity interaction, fitting into the halogen binding pockets within the TTR channel.[10][12]

dot

| Compound | Parameter | Value | Reference |

| This compound | IC₅₀ | ~50 µM | [1] |

This protocol outlines the Thioflavin T (ThT) fluorescence assay used to monitor TTR aggregation.

-

Protein Preparation: Recombinant human TTR is prepared and stored at a concentration of 10 µM in a 10 mM phosphate (B84403) buffer (pH 7.4).

-

Incubation: TTR is incubated at 37°C in the presence of varying concentrations of 3,5-DISA (e.g., 20–100 µM). A control sample without the inhibitor is run in parallel.

-

Aggregation Monitoring: The aggregation process is monitored over a period of 72 hours.[1]

-

Fluorescence Measurement: At specified time points, aliquots are taken from each sample and mixed with a Thioflavin T solution. ThT fluorescence, which increases significantly upon binding to amyloid fibrils, is measured using a spectrofluorometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.[1]

-

Data Analysis: The fluorescence intensity of samples with 3,5-DISA is compared to the control to determine the percentage of inhibition. The IC₅₀ value is calculated from the dose-response curve.

-

Confirmation: Transmission Electron Microscopy (TEM) can be used to visually confirm the reduction of fibril formation in the presence of the inhibitor.[1]

dot

Human Serum Albumin (HSA) Binding

3,5-DISA also demonstrates significant binding to human serum albumin (HSA), the most abundant protein in blood plasma. This interaction is critical as it directly influences the compound's pharmacokinetics, including its distribution and half-life in vivo.[1] Studies using circular dichroism (CD) spectroscopy have shown that the binding of 3,5-DISA to HSA induces chirality in the otherwise achiral compound.[1]

| Protein Target | Parameter | Value | Cooperativity (Hill Coeff.) | Reference |

| Human Serum Albumin (HSA) | Dissociation Constant (Kd) | ~0.023 mM | 3.1 (Positive Cooperativity) | [1] |

-

Solution Preparation: Prepare stock solutions of HSA in a phosphate buffer (pH 7.4) and 3,5-DISA in a suitable solvent (e.g., ethanol).

-

Titration: A fixed concentration of HSA is titrated with increasing concentrations of 3,5-DISA.

-

CD Spectra Acquisition: For each titration point, the CD spectrum is recorded in the far-UV (200-250 nm) and near-UV (250-350 nm) regions to monitor changes in the secondary and tertiary structure of HSA upon ligand binding.

-

Data Analysis: The change in molar ellipticity at a specific wavelength is plotted against the ligand concentration.

-

Kd Determination: The dissociation constant (Kd) is determined by fitting the binding isotherm data to a suitable binding model (e.g., the Hill equation), which also provides the Hill coefficient to assess cooperativity.[1]

Enzyme and Receptor Interactions

Beyond transport proteins, 3,5-DISA interacts with specific enzymes and receptors, suggesting a broader range of biological activities.

-

Enzymatic Inhibition: The compound has been shown to inhibit 20α-hydroxysteroid dehydrogenase (AKR1C1), an enzyme involved in steroid metabolism.[1]

-

Receptor Agonism: 3,5-DISA exhibits agonist activity at GPR35, an orphan G protein-coupled receptor implicated in various physiological processes.[13][]

| Target | Activity | Parameter | Value | Reference |

| 20α-hydroxysteroid dehydrogenase (AKR1C1) | Inhibition | IC₅₀ | Value not specified in results | [1] |

| GPR35 | Agonism | - | Activity confirmed | [13][] |

Applications in Plant Biology and Agriculture

Research has also explored the effects of 3,5-DISA in plants, particularly in the context of iodine biofortification of crops like lettuce and tomato.

Studies show that 3,5-DISA is absorbed by plant roots, although less efficiently than inorganic iodine (KI).[1] It tends to accumulate more in the roots than in the leaves. At higher concentrations, it can exhibit phytotoxic effects, such as a reduction in shoot biomass in tomatoes.[1] Furthermore, it influences plant metabolism by decreasing sugar accumulation at high doses and altering antioxidant responses.[1] In lettuce, 3,5-DISA induces the synthesis of iodinated phenolic derivatives and upregulates genes associated with stress responses.[1]

| Plant | Compound | Concentration | Effect on Shoot Biomass | Effect on Sugar Content | Reference |

| Tomato | 3,5-DISA | 10–25 µM I | Reduced | - | [1] |

| Tomato | 3,5-DISA | 50 µM I | - | Decreased | [1] |

| Lettuce | 3,5-DISA | - | No effect | Reduced | [1] |

Synthesis and Purification

The synthesis of high-purity 3,5-DISA is essential for research and pharmaceutical applications. Several methods have been established.

Common Synthesis Method: Iodination with Iodine Monochloride

A prevalent method involves the direct electrophilic iodination of salicylic acid using iodine monochloride (ICl).[1]

-

Dissolution: Salicylic acid (0.18 mole) is dissolved in glacial acetic acid (225 cc).[15]

-

Addition of Reagent: A solution of iodine monochloride (0.38 mole) in glacial acetic acid (165 cc) is added with stirring, followed by the addition of water (725 cc), which causes a yellow precipitate to form.[15]

-

Reaction: The mixture is heated to approximately 80°C and maintained at this temperature for about twenty minutes with continuous stirring.[15]

-

Isolation: After cooling, the precipitate is filtered and washed with acetic acid and then water.[15]

-

Purification: The crude solid is dissolved in warm acetone, filtered, and then reprecipitated by the slow addition of water. The final product is filtered, washed with water, and dried.[15] This method yields this compound with a melting point of 235–236°C and a yield of 91–92%.[15]

References

- 1. This compound|Pharmaceutical Intermediate [benchchem.com]

- 2. CAS 133-91-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-二碘水杨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. leapchem.com [leapchem.com]

- 8. CN103755556A - Chemical synthesis method for this compound - Google Patents [patents.google.com]

- 9. calibrechem.com [calibrechem.com]

- 10. Iodination of salicylic acid improves its binding to transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 133-91-5 [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Technical Guide on Aspirin Metabolism and the Chemical Profile of 3,5-Diiodosalicylic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document addresses the inquiry regarding 3,5-diiodosalicylic acid as a metabolite of aspirin (B1665792). Based on established scientific literature, it is crucial to clarify that This compound is not a metabolite of aspirin (acetylsalicylic acid) . Aspirin does not contain iodine, and its metabolic pathways do not involve iodination. The primary metabolic route for aspirin is hydrolysis to salicylic (B10762653) acid, followed by conjugation and hydroxylation. This guide provides a detailed overview of the established metabolic pathways of aspirin, including quantitative pharmacokinetic data and experimental methodologies. Additionally, it presents a technical profile of this compound as a distinct chemical entity.

Part 1: The Metabolism of Aspirin

Aspirin is rapidly absorbed and metabolized in the body. The biotransformation process is efficient, with the parent compound having a short half-life.

Metabolic Pathways

The metabolism of aspirin primarily occurs in the liver, although some hydrolysis to salicylic acid happens in the gut wall and blood.[1] The main steps are:

-

Deacetylation: Aspirin is rapidly hydrolyzed by esterases to its main active metabolite, salicylic acid.[1][2]

-

Conjugation: Salicylic acid undergoes conjugation with glycine (B1666218) to form salicyluric acid, which is the major metabolite, accounting for about 75% of the dose.[3][4] It also conjugates with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[3][5] These conjugation pathways are capacity-limited, meaning they can become saturated at higher doses.[3][5]

-

Hydroxylation: A minor portion of salicylic acid is hydroxylated by cytochrome P450 enzymes (such as CYP2C9) to form gentisic acid (2,5-dihydroxybenzoic acid) and other dihydroxybenzoic acids.[2][3][6]

The metabolites, being more water-soluble, are then primarily excreted by the kidneys.[2]

Signaling Pathway Diagram

The following diagram illustrates the established metabolic cascade of aspirin.

Caption: Metabolic pathway of aspirin.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for aspirin and its primary metabolite, salicylic acid.

| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylic Acid | Notes |

| Bioavailability | 80–100% | - | Rapidly hydrolyzed post-absorption.[3] |

| Protein Binding | 80–90% | >90% (concentration-dependent) | Primarily binds to albumin.[7] |

| Half-life (t½) | ~15-20 minutes | 2–3 hours (low doses) | Salicylate half-life is dose-dependent and can increase to 15-30 hours in overdose due to saturation of metabolic pathways.[3] |

| Time to Peak (Tmax) | 0.5–2 hours | 1–3 hours | Dependent on formulation (e.g., enteric-coated). |

| Metabolism | Hydrolysis in gut wall, blood, and liver.[1] | Hepatic conjugation and oxidation.[2] | Major metabolites include salicyluric acid, glucuronides, and gentisic acid.[3] |

| Excretion | - | Primarily renal. | Excretion is pH-dependent; alkaline urine increases clearance.[5] |

Experimental Protocols for Metabolite Analysis

The identification and quantification of aspirin metabolites typically involve a combination of in vivo or in vitro sample generation, followed by analytical separation and detection.

1.4.1 In Vitro Metabolism (Human Liver Microsomes)

-

Objective: To identify oxidative metabolites of salicylic acid.

-

Methodology:

-

Incubation: Salicylic acid is incubated with human liver microsomes, a source of cytochrome P450 enzymes.

-

Cofactor Addition: The reaction mixture is supplemented with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to fuel the enzymatic reactions.

-

Reaction Termination: The reaction is stopped after a set time (e.g., 60 minutes) by adding a cold organic solvent like acetonitrile, which also precipitates proteins.

-

Sample Preparation: The sample is centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

-

-

Reference Study: The formation of 2,3-DHBA and 2,5-DHBA from salicylic acid has been demonstrated using this method.[6]

1.4.2 In Vivo Metabolite Profiling (Human Urine)

-

Objective: To quantify the major metabolites of aspirin after oral administration.

-

Methodology:

-

Dosing: Human volunteers are administered a therapeutic dose of aspirin (e.g., 600 mg).

-

Sample Collection: Urine samples are collected over a specified period (e.g., 24-48 hours).

-

Sample Preparation: Urine samples may undergo enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.

-

Analysis: The prepared samples are analyzed using analytical techniques.

-

-

Reference Study: Studies have used this approach to show that salicyluric acid is the major urinary metabolite.[8]

1.4.3 Analytical Workflow Diagram

Caption: General workflow for aspirin metabolite analysis.

Part 2: Technical Profile of this compound

While not a metabolite of aspirin, this compound is a distinct chemical compound with its own properties and applications. It is a halogenated derivative of salicylic acid.

Chemical Properties and Synthesis

| Property | Value |

| CAS Number | 133-91-5[9] |

| Molecular Formula | C₇H₄I₂O₃[10] |

| Molecular Weight | 389.91 g/mol [10] |

| Appearance | White to off-white crystalline powder.[11] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and other organic solvents.[11] |

| Melting Point | 220-230 °C (with decomposition).[9] |

Synthesis: this compound is synthesized via the electrophilic iodination of salicylic acid. This can be achieved using reagents like iodine monochloride or a combination of iodine and an oxidizing agent (e.g., hydrogen peroxide) under appropriate conditions.[12]

Synthesis Diagram

Caption: Synthesis of this compound.

Known Biological Activities and Uses

Information on the specific biological activities of this compound is limited in mainstream pharmacological literature. It is not used as a therapeutic agent in the same way as aspirin. Its documented uses are primarily in chemical and biochemical research:

-

Reagent: It has been used as a reagent for the solubilization of membrane proteins and antigens in biochemical studies.[13]

-

Chemical Intermediate: It serves as a starting material or intermediate in the synthesis of other more complex organic molecules.[11]

Some vendor-supplied information suggests it may have agonist activity at the orphan G protein-coupled receptor GPR35, but this requires further validation in peer-reviewed studies.[14]

Conclusion

The biotransformation of aspirin is a well-characterized process that does not involve the formation of iodinated metabolites such as this compound. The primary metabolic products are salicylic acid and its subsequent conjugates. This compound is a synthetic, iodinated derivative of salicylic acid with applications in chemical synthesis and biochemical research, and should be regarded as a chemical entity entirely separate from the metabolic profile of aspirin. This distinction is critical for accuracy in drug metabolism and development research.

References

- 1. benchchem.com [benchchem.com]

- 2. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. 3,5-二碘水杨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. This compound [drugfuture.com]

- 13. This compound | CAS#:133-91-5 | Chemsrc [chemsrc.com]

- 14. This compound | 133-91-5 [chemicalbook.com]

3,5-Diiodosalicylic Acid and GPR35: An Examination of Unsubstantiated Agonist Activity

For researchers, scientists, and drug development professionals, a critical evaluation of available data is paramount. While 3,5-diiodosalicylic acid has been anecdotally referenced as an agonist of the G protein-coupled receptor 35 (GPR35), a thorough review of peer-reviewed scientific literature reveals a significant lack of empirical evidence to support this claim. This technical guide addresses the current informational landscape, highlighting the absence of quantitative data and detailed experimental validation for the purported agonist activity of this compound at GPR35.

At present, the assertion that this compound acts as a GPR35 agonist appears to originate from chemical supplier databases and product descriptions rather than from primary scientific research. Comprehensive searches of established scientific publication databases have failed to identify any studies that provide crucial quantitative metrics, such as EC50 or Ki values, which are essential for characterizing the potency and affinity of a compound for its receptor.

The Missing Data: A Critical Gap

The core requirements for a technical understanding of a compound's receptor activity include:

-

Quantitative Potency and Efficacy Data: There is no published data detailing the concentration-response relationship of this compound at GPR35. Metrics such as EC50 (half-maximal effective concentration) and Emax (maximum effect) are fundamental for classifying a compound as a full or partial agonist and for comparing its potency to other known ligands.

-

Detailed Experimental Protocols: The scientific literature lacks any description of the specific experimental conditions under which this compound has been tested for GPR35 activity. Standard functional assays for GPR35, such as calcium mobilization or β-arrestin recruitment assays, have not been reported for this compound.

-

Elucidation of Signaling Pathways: Without experimental data, the downstream signaling cascade initiated by the potential binding of this compound to GPR35 remains unknown. GPR35 is known to couple to multiple G protein pathways (e.g., Gα13, Gαi/o) and to recruit β-arrestins, leading to diverse cellular responses. The specific pathway(s) that might be activated by this compound have not been investigated.

Context from Salicylic (B10762653) Acid Derivatives

While direct evidence is lacking for the 3,5-diiodo- derivative, some context can be drawn from broader discussions on salicylic acid and its analogs in relation to GPR35. One study has noted that aspirin (B1665792) metabolites, as a class, may exhibit agonist activity at GPR35. However, this general statement is not accompanied by specific data for this compound. Conversely, another study focusing on the structure-activity relationship of GPR35 agonists suggested that the removal of a distal aromatic ring from a known potent agonist to yield a simple salicylic acid structure resulted in a "total loss of activity." This finding might imply that simple halogenated salicylic acids like the 3,5-diiodo- variant may not be effective GPR35 agonists.

Experimental Approaches for Future Investigation

To definitively determine the GPR35 agonist activity of this compound, a series of well-established experimental protocols would need to be employed.

Calcium Mobilization Assay

This assay is a primary method for detecting GPR35 activation, which often leads to an increase in intracellular calcium levels.

Workflow:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used and can be transiently or stably transfected to express human GPR35.

-

Dye Loading: The GPR35-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Addition: A dilution series of this compound is prepared and added to the cells.

-

Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Below is a conceptual workflow for a calcium mobilization assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key event in receptor desensitization and signaling.

Workflow:

-

Specialized Cell Line: A cell line engineered to express GPR35 fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.

-

Compound Stimulation: The cells are stimulated with various concentrations of this compound.

-

Signal Measurement: Agonist-induced recruitment of β-arrestin brings the enzyme fragments together, generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis: The signal is plotted against the compound concentration to determine potency.

The following diagram illustrates the principle of a β-arrestin recruitment assay.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,5-Diiodosalicylic Acid: Discovery, History, and Applications

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of salicylic (B10762653) acid. The document covers its historical emergence, detailed synthesis protocols, physicochemical properties, and its role in significant biological interactions, particularly with transthyretin.

Discovery and History

This compound does not have a single attributed discoverer or a precise date of discovery but rather emerged in the chemical literature during the early 20th century. Its development is situated within the broader context of research into iodinated aromatic compounds for pharmaceutical and analytical purposes. It is a synthetic compound and does not occur naturally in any significant quantities.[1]

Historically, the synthesis of this compound has been achieved through the electrophilic iodination of salicylic acid. The hydroxyl group of salicylic acid directs the iodine atoms to the ortho and para positions. Since the para position to the hydroxyl group is occupied by the carboxyl group, the iodination occurs at the available ortho (position 3) and the other para position relative to the carboxyl group (position 5). Early methods involved heating salicylic acid with iodine in alcohol or in the presence of mercuric oxide or alkali.[2] A significant and well-documented synthetic procedure using iodine monochloride was published in Organic Syntheses in 1943.[2][3] Later methods focused on using iodine in the presence of an oxidizing agent, such as hydrogen peroxide or sodium periodate, to generate the electrophilic iodine species in situ.[1][3]

The primary applications of this compound have been as a synthetic intermediate in the production of radiocontrast agents, active pharmaceutical ingredients (APIs), and as an analytical reagent.[1] It is a key starting material for the synthesis of anthelmintic drugs like rafoxanide (B1680503) and closantel.[4] More recently, its ability to interact with proteins, such as transthyretin, has garnered interest in the field of drug development for amyloid diseases.[5][6]

Physicochemical and Spectral Data

The quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄I₂O₃ | |

| Molecular Weight | 389.91 g/mol | [3] |

| Appearance | White to off-white or slightly yellow crystalline powder/needles | [1][3] |

| Melting Point | 220-230 °C (decomposes) | [7] |

| Solubility in Water | 0.02 g/100mL (25 °C) (sparingly soluble) | [3][7] |

| Solubility in Organic Solvents | Freely soluble in ethanol (B145695), ether, and acetone (B3395972); Practically insoluble in chloroform (B151607) and benzene | [1][3] |

| Density | 2.7 ± 0.1 g/cm³ | [7] |

| logP | 4.56 | [7] |

| pKa | Not readily available |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference |

| ¹H NMR | Spectra available in databases. | [8][9] |

| ¹³C NMR | Spectra available in databases. | [10] |

| Infrared (IR) Spectroscopy | Spectra available in databases. | [11] |

| Mass Spectrometry (MS) | Exact Mass: 389.824951 | [10][7] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed protocols for some of the key methods.

Method 1: Iodination using Iodine Monochloride (from Organic Syntheses) [2]

This procedure is a classic and reliable method for the preparation of this compound.

-

Materials:

-

Salicylic acid (25 g, 0.18 mole)

-

Glacial acetic acid (225 mL and 165 mL)

-

Iodine monochloride (62 g, 0.38 mole)

-

Water

-

Acetone

-

5% Sodium sulfite (B76179) solution (optional)

-

-

Procedure:

-

Dissolve 25 g of salicylic acid in 225 mL of glacial acetic acid in a 2-L beaker equipped with a mechanical stirrer.

-

Separately, dissolve 62 g of iodine monochloride in 165 mL of glacial acetic acid.

-

With stirring, add the iodine monochloride solution to the salicylic acid solution.

-

Add 725 mL of water to the reaction mixture, which will result in the formation of a yellow precipitate of diiodosalicylic acid.

-

Gradually heat the mixture with stirring to 80 °C and maintain this temperature for approximately 20 minutes. The total heating time should be about 40 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate using a Büchner funnel and wash it first with acetic acid and then with water.

-

For purification, dissolve the crude solid (approximately 75 g) in 100 mL of warm acetone and filter by gravity.

-

Slowly add 400 mL of water to the filtrate with shaking to precipitate the purified product.

-

Filter the fine, flocculent precipitate by suction, wash with water, and dry.

-

The expected yield is 64–64.5 g (91–92% of the theoretical amount) with a melting point of 235–236 °C.

-

If free iodine is present (indicated by color), it can be removed by washing with a 5% sodium sulfite solution.

-

Method 2: Iodination using Iodine and an Oxidizing Agent

This method avoids the use of the corrosive iodine monochloride and is considered a greener alternative.

-

General Principle: Salicylic acid is reacted with elemental iodine in the presence of an oxidizing agent such as hydrogen peroxide or a ferrate salt in a suitable solvent.[1][4] The oxidizing agent converts iodide (I⁻) formed during the reaction back to the electrophilic iodine species (I⁺), allowing for the efficient use of the iodine source.

-

Example Protocol using Iodine and Hydrogen Peroxide: [12]

-

Salicylic acid is dissolved in an ethanol solution.

-

Elemental iodine is added as the iodinating agent.

-

Hydrogen peroxide is added dropwise to the reaction mixture, which is typically heated to reflux.

-

The reaction proceeds for several hours.

-

The crude product is isolated, often by precipitation upon addition of water.

-

Purification is achieved by an alkalization-acid precipitation method. The crude product is dissolved in an alkaline solution and then re-precipitated by the addition of acid, which helps to remove impurities.

-